molecular formula C7H17NO B1370473 N-(2-ethoxyethyl)propan-2-amine

N-(2-ethoxyethyl)propan-2-amine

Cat. No.: B1370473
M. Wt: 131.22 g/mol
InChI Key: QUNUHZDEGUQIPH-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)propan-2-amine (CAS 610309-71-2) is a high-purity chemical compound offered with a guaranteed purity of ≥98% . This amine, with a molecular formula of C₇H₁₇NO and a molecular weight of 131.22 g/mol, serves as a valuable intermediate and building block in organic synthesis and pharmaceutical research . Its structure, featuring both ethoxyethyl and isopropylamine functional groups, contributes to properties such as a topological polar surface area (TPSA) of 21.26 Ų and a LogP of 1.02, making it a compound of interest in the development of novel chemical entities and for material science applications . Researchers value this amine for its potential role in exploring structure-activity relationships. The compound requires careful handling and storage, sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing use only and is not meant for direct human use .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N-(2-ethoxyethyl)propan-2-amine

InChI

InChI=1S/C7H17NO/c1-4-9-6-5-8-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

QUNUHZDEGUQIPH-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)propan-2-amine typically involves the reaction of 2-ethoxyethanol with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Ethoxyethanol+IsopropylamineThis compound\text{2-Ethoxyethanol} + \text{Isopropylamine} \rightarrow \text{this compound} 2-Ethoxyethanol+Isopropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H17_{17}NO
  • Classification : Secondary amine
  • Functional Groups : Ethoxyethyl group and propan-2-yl group attached to the nitrogen atom.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : N-(2-ethoxyethyl)propan-2-amine serves as a precursor for synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including oxidation and reduction processes, leading to the formation of more complex structures .

2. Biology

  • Biochemical Studies : The compound is utilized in exploring enzyme interactions and metabolic pathways. Its ability to function as a ligand enables it to bind with specific molecular targets, influencing cellular processes and biochemical pathways .

3. Industry

  • Production of Chemicals and Materials : this compound is used in producing polymers and resins. Its properties make it suitable for formulating various industrial products, enhancing their performance characteristics .

Environmental Applications

Recent studies have highlighted the potential of this compound derivatives in carbon dioxide capture technologies. For instance, it has been investigated as part of a hybrid system integrating water-lean solvents with CO2_2 separation membranes. This application aims to improve the efficiency of direct air capture systems by enhancing solvent compatibility with membrane materials .

Case Study 1: CO2_2 Capture Systems

A study focused on the interfacial compatibility between N-(2-ethoxyethyl)-3-morpholinopropan-1-amine (a derivative of this compound) and CO2_2 separation membranes found that integrating these solvents into membrane systems significantly increased the driving force for CO2_2 capture. The research utilized advanced spectroscopic techniques to analyze interactions at the molecular level, providing insights into optimizing hybrid systems for environmental applications .

Case Study 2: Pharmaceutical Synthesis

This compound has been explored in the synthesis of drug-like compounds through transaminase-mediated reactions. These reactions demonstrated high enantioselectivity and conversion rates, showcasing the compound's utility in developing pharmaceuticals that require specific stereochemistry for efficacy .

Summary Table of Applications

Application AreaDescriptionExamples/Outcomes
ChemistryBuilding block for organic synthesisSynthesis of complex organic molecules
BiologyStudying enzyme interactions and metabolic pathwaysInsights into biochemical processes
IndustryProduction of polymers and resinsEnhanced material performance
EnvironmentalCO2_2 capture technologiesImproved efficiency in direct air capture systems
PharmaceuticalSynthesis of drug-like compounds using biocatalystsHigh enantioselectivity in pharmaceutical synthesis

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties Biological Activity/Applications
This compound 2-ethoxyethyl group (ether + ethyl chain) ~145.24 (estimated) Moderate lipophilicity; likely soluble in polar organic solvents Potential CNS modulation (inferred)
N-(2-Chloroethyl)propan-2-amine hydrochloride Chloroethyl group + HCl salt 170.66 High reactivity (alkylating agent); water-soluble due to ionic form Anticandidate (DNA alkylation)
N-(3-Methoxybenzyl)propan-1-amine 3-methoxybenzyl group ~179.25 Aromatic π-π interactions; enhanced rigidity Pharmacological research (receptor binding)
1-(3-Ethoxyphenyl)-N-methylpropan-2-amine 3-ethoxyphenyl + methylamine 193.29 Aromatic hydrophobicity; moderate solubility in ethanol Psychoactive potential (structural analogy)
N-(oxan-4-ylmethyl)propan-2-amine Oxan-4-ylmethyl (tetrahydropyran) ~157.23 Bulky substituent; reduced water solubility Synthetic intermediate

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • The ethoxyethyl group in the target compound balances polarity (ether) and lipophilicity (ethyl chain), likely making it soluble in alcohols and chlorinated solvents. In contrast, the chloroethyl group in N-(2-chloroethyl)propan-2-amine hydrochloride enhances electrophilicity, enabling DNA alkylation but requiring ionic forms for water solubility .
  • Aromatic substituents (e.g., 3-methoxybenzyl or 3-ethoxyphenyl) introduce π-π stacking capabilities, which are critical for receptor binding in neurological targets .

Ethoxy-containing analogs (e.g., 1-(3-ethoxyphenyl)-N-methylpropan-2-amine) are associated with psychoactive properties, suggesting that the target compound may interact with neurotransmitter systems .

Synthetic Accessibility :

  • Synthesis typically involves alkylation or reductive amination. For example, N-(3-methoxybenzyl)propan-1-amine is synthesized via condensation of 3-methoxybenzyl chloride with propan-1-amine under basic conditions . Similar methods may apply to the target compound.

Research Findings and Data Gaps

  • Physicochemical Data : While molecular weight and solubility for the target compound are estimated, experimental data (e.g., logP, pKa) are needed to confirm its behavior in biological systems.
  • Biological Studies: No direct evidence links this compound to specific targets. However, analogs like N-(2-chloroethyl)propan-2-amine hydrochloride show clear mechanisms (e.g., DNA damage), suggesting the ethoxy derivative may require tailored assays to elucidate its function .
  • Structural Optimization : Modifying the ethoxyethyl chain length or substituting the ether group (e.g., with thioether) could alter bioavailability and target selectivity, as seen in N-(Benzylsulfanyl)propan-2-amine .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyethyl)propan-2-amine, and how can reaction yields be optimized?

The synthesis of secondary amines like this compound typically involves alkylation of propan-2-amine with a 2-ethoxyethyl halide or tosylate. For example:

  • Alkylation : React propan-2-amine with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., acetonitrile).
  • Reductive amination : Use 2-ethoxyethyl aldehyde with propan-2-amine and a reducing agent like NaBH₃CN or DIBAL (diisobutylaluminum hydride) .
    To optimize yields, monitor reaction progress via TLC or GC-MS, and purify intermediates via column chromatography. Reaction conditions (temperature, solvent polarity, and stoichiometry) should be systematically varied .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the ethoxyethyl group (δ 3.4–3.6 ppm for OCH₂CH₂O) and isopropylamine protons (δ 1.0–1.2 ppm for CH(CH₃)₂) in ¹H and ¹³C NMR spectra.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Infrared (IR) Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).
    Cross-reference data with computational predictions (e.g., NIST Chemistry WebBook) and published analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Waste Management : Segregate amine-containing waste and neutralize with dilute HCl before disposal. Consult institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for solvent applications (e.g., carbon capture)?

Molecular dynamics (MD) simulations and density functional theory (DFT) can predict:

  • CO₂ absorption capacity : Calculate binding energies between the amine and CO₂.
  • Solvent stability : Simulate degradation pathways under oxidative or thermal stress.
    Pair computational results with experimental validation using gas absorption assays and accelerated aging tests .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Controlled solubility studies : Use standardized protocols (e.g., shake-flask method) at fixed temperatures (25°C ± 0.1°C).
  • Analytical validation : Quantify dissolved amine via UV-Vis (derivatization with ninhydrin) or HPLC with refractive index detection.
  • Statistical analysis : Apply ANOVA to compare data across labs, accounting for solvent purity and measurement techniques .

Q. How can researchers assess the hydrolytic stability of this compound under acidic or basic conditions?

  • Kinetic studies : Expose the compound to buffered solutions (pH 2–12) at 40–80°C. Monitor degradation via:
    • NMR : Track disappearance of amine peaks.
    • Titration : Quantify free amine groups with HCl.
  • Product identification : Use LC-MS to identify hydrolysis byproducts (e.g., ethanol, propan-2-amine) .

Q. What methodologies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Polarimetry : Measure optical rotation and compare to racemic mixtures.
  • Circular Dichroism (CD) : Confirm stereochemistry of isolated enantiomers .

Methodological Notes

  • Synthesis Optimization : For scalability, replace batch reactors with flow chemistry setups to enhance heat/mass transfer .
  • Safety Compliance : Follow GMP guidelines for analytical equipment calibration (e.g., Shimadzu GC/HPLC systems) when transitioning to pilot-scale production .

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